molecular formula C40H31ClN6 B2923525 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 397278-58-9

6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Cat. No. B2923525
CAS RN: 397278-58-9
M. Wt: 631.18
InChI Key: SIUYTLOSXVEPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C40H31ClN6 and its molecular weight is 631.18. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Antiproliferative Activity

A significant aspect of the research on compounds structurally related to 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves their synthesis and evaluation for antiproliferative activity against cancer cells. One notable study focused on the synthesis of a series of indenopyrazoles, demonstrating a promising antiproliferative activity towards human cancer cells, suggesting that similar compounds could potentially inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).

Antimicrobial Activity

Another vital area of research is the exploration of antimicrobial properties. Studies have synthesized and evaluated novel quinazoline derivatives for their potential antimicrobial activities. For instance, compounds with a quinazoline backbone have been reported to exhibit significant antibacterial and antifungal effects, underlining the chemical class's potential in developing new antimicrobial agents (Patel & Patel, 2010).

Antitumor Activity

The research on compounds related to 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline extends into their potential antitumor applications. A study on NH-pyrazoline derivatives synthesized from [(7-chloroquinolin-4-yl)oxy]chalcones showed remarkable antitumor activity against several cancer cell lines, indicating that derivatives of the compound could serve as leads in the development of new cancer therapies (Montoya et al., 2014).

Synthesis and Mechanistic Studies

The chemical synthesis and mechanistic studies of compounds with a quinazoline framework have been a focus of research, providing insights into their reactivity and potential applications in medicinal chemistry. Research exploring the reactions of quinazoline derivatives with various C-nucleophiles has shed light on their structural and chemical properties, paving the way for the development of novel compounds with enhanced biological activities (Azev et al., 2009).

properties

IUPAC Name

6-chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H31ClN6/c1-26-13-17-28(18-14-26)36-24-37(34-25-46(32-11-7-4-8-12-32)45-39(34)30-19-15-27(2)16-20-30)47(44-36)40-42-35-22-21-31(41)23-33(35)38(43-40)29-9-5-3-6-10-29/h3-23,25,37H,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUYTLOSXVEPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=NC7=C(C=C(C=C7)Cl)C(=N6)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H31ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.